molecular formula C2H4P2 B12551768 2,4-Diphosphabicyclo[1.1.0]butane CAS No. 148193-91-3

2,4-Diphosphabicyclo[1.1.0]butane

Cat. No.: B12551768
CAS No.: 148193-91-3
M. Wt: 90.00 g/mol
InChI Key: NVVUKCBJPZUPGH-UHFFFAOYSA-N
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Description

2,4-Diphosphabicyclo[1.1.0]butane is a unique organophosphorus compound characterized by its highly strained bicyclic structure. This compound features two phosphorus atoms at the 2 and 4 positions of the bicyclo[1.1.0]butane framework, which contributes to its unusual chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diphosphabicyclo[1.1.0]butane typically involves the reaction of lead(II) chloride with a cyclohexyl-substituted magnesium chloride derivative. The reaction conditions include the use of diethyl ether as a solvent and the reaction is carried out at low temperatures to ensure the stability of the product .

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound due to its specialized applications and the complexity of its synthesis. Most production is carried out in research laboratories under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

2,4-Diphosphabicyclo[1.1.0]butane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include phosphine oxides, phosphines, and substituted derivatives of this compound .

Scientific Research Applications

2,4-Diphosphabicyclo[1.1.0]butane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Diphosphabicyclo[1.1.0]butane involves its ability to participate in strain-release reactions due to the high strain energy in its bicyclic structure. This strain-release can drive various chemical transformations, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Diphosphabicyclo[1.1.0]butane is unique due to the presence of phosphorus atoms, which impart distinct electronic and steric properties compared to its carbon and nitrogen analogs. This uniqueness makes it valuable for specific synthetic applications and theoretical studies .

Properties

CAS No.

148193-91-3

Molecular Formula

C2H4P2

Molecular Weight

90.00 g/mol

IUPAC Name

2,4-diphosphabicyclo[1.1.0]butane

InChI

InChI=1S/C2H4P2/c3-1-2(3)4-1/h1-4H

InChI Key

NVVUKCBJPZUPGH-UHFFFAOYSA-N

Canonical SMILES

C12C(P1)P2

Origin of Product

United States

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